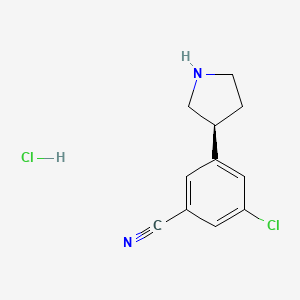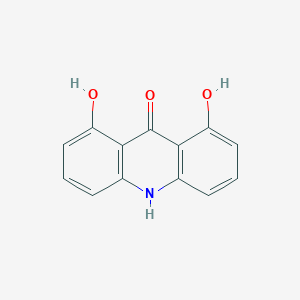
5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzohydrazide with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents (e.g., potassium permanganate)
Major Products Formed
Reduction: 5-(4-Amino-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole depends on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would vary based on the biological system and the specific activity being investigated.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- 5-(4-Nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- 5-(4-Chloro-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
Uniqueness
5-(4-Chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is unique due to the combination of chloro, nitro, and difluorophenyl groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C14H6ClF2N3O3 |
|---|---|
Poids moléculaire |
337.66 g/mol |
Nom IUPAC |
5-(4-chloro-3-nitrophenyl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H6ClF2N3O3/c15-8-5-4-7(6-11(8)20(21)22)14-18-13(19-23-14)12-9(16)2-1-3-10(12)17/h1-6H |
Clé InChI |
GBNNTIYKNHFILF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)

![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)




![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)



![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid hydrochloride](/img/structure/B11784930.png)

